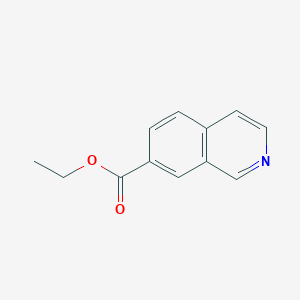

Ethyl isoquinoline-7-carboxylate

Vue d'ensemble

Description

Ethyl isoquinoline-7-carboxylate is a chemical compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety. This moiety consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . Isoquinoline derivatives are known for their diverse applications in medicinal and industrial chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including ethyl isoquinoline-7-carboxylate, can be achieved through various methods. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of an acid medium (such as sulfuric acid) and an oxidizing agent . This method provides good yields of quinoline derivatives.

Other methods include the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone, and the Pomeranz-Fritsch reaction, which uses benzylamine and glyoxal . These methods can be modified with eco-friendly transition metal-mediated reactions, ultrasound irradiation, or greener protocols .

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs large-scale synthesis methods that prioritize efficiency and yield. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free conditions to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl isoquinoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield isoquinoline-7-carboxylic acid, while reduction may produce this compound derivatives with reduced functional groups .

Applications De Recherche Scientifique

Ethyl isoquinoline-7-carboxylate has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of ethyl isoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, some isoquinoline derivatives inhibit enzymes involved in DNA replication, leading to anticancer effects .

Comparaison Avec Des Composés Similaires

Ethyl isoquinoline-7-carboxylate can be compared with other similar compounds, such as:

Quinoline: Another nitrogen-based heterocyclic compound with a similar structure but different biological activities.

Isoquinoline: The parent compound of this compound, with a simpler structure and different reactivity.

Quinoline-4-carboxylic acid: A related compound with a carboxyl group at a different position, leading to different chemical and biological properties.

This compound is unique due to its specific substitution pattern, which influences its reactivity and biological activities .

Activité Biologique

Ethyl isoquinoline-7-carboxylate (EIC) is a compound that has garnered attention in biological research due to its diverse potential activities. This article aims to provide a comprehensive overview of the biological activities associated with EIC, including its mechanisms of action, biochemical interactions, and therapeutic applications.

1. Overview of this compound

This compound is an isoquinoline derivative known for its structural complexity and potential pharmacological properties. It is synthesized from the condensation of tyrosine-derived precursors, leading to a scaffold that allows for various biological interactions.

2.1 Target Interactions

EIC interacts with several biological targets, influencing various cellular processes:

- Enzyme Inhibition : EIC has been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Cell Signaling Pathways : The compound affects key signaling pathways such as the MAPK/ERK pathway, which is crucial in regulating cell proliferation and survival.

2.2 Biochemical Pathways

EIC's activity is linked to its ability to modulate biochemical pathways:

- It influences gene expression and cellular metabolism, particularly in cancer cells where it may inhibit cell proliferation.

- The compound's stability under standard laboratory conditions suggests a reliable profile for experimental applications.

3.1 Anticancer Properties

Research indicates that EIC exhibits significant anticancer activity:

- In vitro studies demonstrate that EIC can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- The compound's ability to interfere with specific kinases further supports its potential as an anticancer agent.

3.2 Anti-inflammatory Effects

EIC has also been investigated for its anti-inflammatory properties:

- Animal model studies suggest that lower doses of EIC may reduce inflammation markers, indicating a therapeutic potential for inflammatory diseases.

3.3 Antimicrobial Activity

Emerging studies highlight EIC's antimicrobial properties:

- It has shown activity against several bacterial strains, although specific mechanisms are still under investigation .

4. Case Studies and Research Findings

Several studies have explored the biological activities of EIC:

5. Dosage and Toxicity

The effects of EIC are dosage-dependent:

- At lower doses, it exhibits therapeutic effects, while higher doses may lead to toxicity, including hepatotoxicity and nephrotoxicity. This necessitates careful consideration in therapeutic contexts.

6. Conclusion

This compound presents a promising avenue for research due to its multifaceted biological activities. Its interactions with key enzymatic pathways and cellular processes highlight its potential in drug development, particularly in oncology and infectious diseases. Future research should focus on elucidating the precise mechanisms underlying its effects and evaluating its safety profile in clinical settings.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of ethyl isoquinoline-7-carboxylate and its derivatives?

Synthesis of this compound derivatives typically involves multi-step organic reactions, including halogenation, carboxylation, and functional group substitutions. Critical parameters include reaction temperature, solvent choice, and catalyst efficiency. For example, fluorinated analogs (e.g., ethyl 7-fluoroisoquinoline-3-carboxylate) require precise control of fluorination steps to avoid side reactions . Yield optimization often employs thin-layer chromatography (TLC) for real-time monitoring, while purification may involve recrystallization or column chromatography . Reaction conditions for structurally similar quinoline derivatives (e.g., ethyl 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylate) emphasize minimizing competing pathways, such as over-halogenation or ester hydrolysis .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated analogs) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For example, 7-fluoroisoquinoline derivatives exhibit distinct ¹⁹F NMR shifts due to electron-withdrawing effects . X-ray crystallography using programs like SHELXL can resolve ambiguities in stereochemistry or crystal packing, particularly for biologically active analogs . Purity assessments often combine melting point analysis with HPLC, ensuring >95% purity for pharmacological studies .

Q. How can researchers predict the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies of analogs (e.g., 7-chloroisoquinoline-3-carboxylic acid) suggest that halogen substituents enhance antimicrobial and anticancer properties by increasing lipophilicity and target binding . Computational docking tools (e.g., AutoDock) can model interactions with biological targets like kinases or DNA topoisomerases. In vitro assays, such as enzyme inhibition or cytotoxicity screens, validate predictions. For example, iodinated quinoline derivatives show distinct pharmacological profiles compared to fluoro- or chloro-substituted analogs .

Advanced Research Questions

Q. How can contradictory data in biological activity studies of this compound derivatives be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities in test compounds. A systematic approach includes:

- Reproducing experiments under standardized conditions (e.g., ISO guidelines for cytotoxicity assays).

- Cross-validating results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).

- Analyzing batch-to-batch purity via LC-MS to rule out contaminants . For example, inconsistent antimicrobial activity in ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxy-3-quinolinecarboxylate was traced to residual solvents affecting bacterial growth media .

Q. What methodologies are recommended for studying interactions between this compound derivatives and biological targets?

- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔG, ΔH) for target-ligand interactions.

- Surface Plasmon Resonance (SPR): Measures real-time kinetics (kon/koff) for membrane-bound receptors.

- Cryo-EM/X-ray Crystallography: Resolves 3D ligand-target complexes, critical for rational drug design. For example, SHELX software has been used to refine crystal structures of quinoline derivatives bound to DNA gyrase .

Q. How can computational modeling enhance the design of this compound-based therapeutics?

- Molecular Dynamics (MD) Simulations: Predict stability of ligand-receptor complexes under physiological conditions.

- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups at C-7) with activity.

- ADMET Prediction Tools: Estimate pharmacokinetic properties (e.g., logP, CYP450 metabolism) early in development. A study on 7-fluoroisoquinoline-3-carboxylate used MD to optimize fluorine’s role in enhancing blood-brain barrier permeability .

Propriétés

IUPAC Name |

ethyl isoquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)10-4-3-9-5-6-13-8-11(9)7-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGGUHTWKIMKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627151 | |

| Record name | Ethyl isoquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407623-83-0 | |

| Record name | Ethyl isoquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.